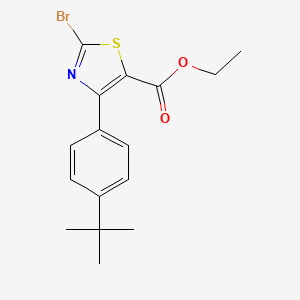![molecular formula C15H11BrClF3N2 B15240993 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with isoindoline-1-imine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Applications De Recherche Scientifique
2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and its role in drug discovery and development.
Biochemical Studies: The compound is utilized in various biochemical assays to understand its effects on different biological pathways.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide include:
- 4-(Trifluoromethyl)benzylamine
- 2-Chloro-3-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration, which imparts specific biochemical properties. This uniqueness makes it a valuable tool in scientific research, particularly in studies involving protein interactions and biochemical pathways .
Propriétés
Formule moléculaire |
C15H11BrClF3N2 |
|---|---|
Poids moléculaire |
391.61 g/mol |
Nom IUPAC |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine;hydrobromide |
InChI |
InChI=1S/C15H10ClF3N2.BrH/c16-13-6-5-10(7-12(13)15(17,18)19)21-8-9-3-1-2-4-11(9)14(21)20;/h1-7,20H,8H2;1H |
Clé InChI |
CAMRFAHHWFYPAC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)C(F)(F)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
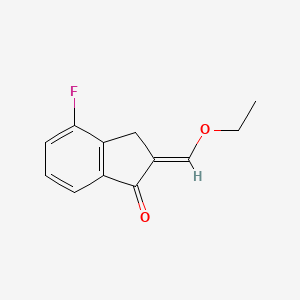


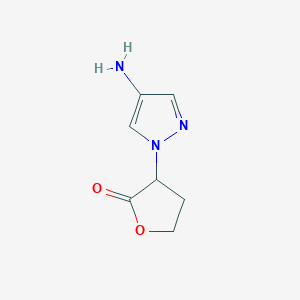

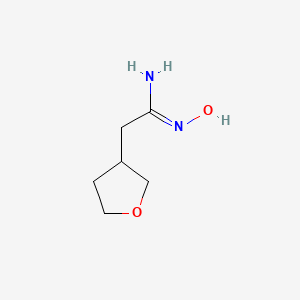
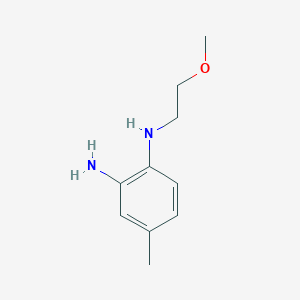
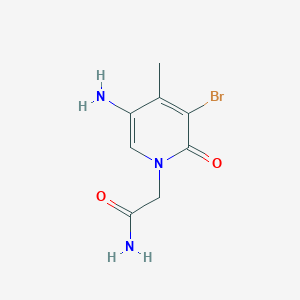
![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)

